molecular formula C14H20N4S B11025122 N-(propylcarbamothioyl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide

N-(propylcarbamothioyl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide

Cat. No.: B11025122
M. Wt: 276.40 g/mol
InChI Key: LHPLAESVWHGECV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-PROPYLTHIOUREA is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-PROPYLTHIOUREA typically involves the following steps:

    N-Alkylation of 3,4-Dihydroisoquinoline Derivatives: The initial step involves the N-alkylation of 3,4-dihydroisoquinoline derivatives.

    Formation of Iminium Salts: The resulting N-alkylated product is then oxidized to form iminium salts.

    Cyclization: The iminium salts undergo cyclization to form the desired N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-PROPYLTHIOUREA.

Mechanism of Action

The mechanism of action of N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-PROPYLTHIOUREA involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-PROPYLTHIOUREA can be compared with other similar compounds, such as:

The uniqueness of N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-PROPYLTHIOUREA lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C14H20N4S

Molecular Weight

276.40 g/mol

IUPAC Name

(1E)-1-[amino(3,4-dihydro-1H-isoquinolin-2-yl)methylidene]-3-propylthiourea

InChI

InChI=1S/C14H20N4S/c1-2-8-16-14(19)17-13(15)18-9-7-11-5-3-4-6-12(11)10-18/h3-6H,2,7-10H2,1H3,(H3,15,16,17,19)

InChI Key

LHPLAESVWHGECV-UHFFFAOYSA-N

Isomeric SMILES

CCCNC(=S)/N=C(\N)/N1CCC2=CC=CC=C2C1

Canonical SMILES

CCCNC(=S)N=C(N)N1CCC2=CC=CC=C2C1

Origin of Product

United States

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